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Executive Summary
GSK1070916 is a potent, selective, and reversible ATP-competitive inhibitor of Aurora B and

Aurora C kinases.[1][2][3][4] This azaindole-derived compound demonstrates significant

antitumor activity across a broad range of cancer cell lines and in vivo xenograft models.[2][5]

Its mechanism of action involves the disruption of critical mitotic processes, leading to failed

cell division (cytokinesis), subsequent polyploidy, and ultimately, apoptosis.[2] GSK1070916

exhibits time-dependent inhibition and an exceptionally long dissociation half-life from its target

kinases, suggesting the potential for prolonged pharmacodynamic effects.[4][6] A Phase I

clinical trial has been completed to evaluate its safety, tolerability, pharmacokinetics, and

pharmacodynamics in patients with advanced solid tumors.[7] This document provides a

comprehensive overview of the pharmacological profile of GSK1070916, including its

mechanism of action, quantitative activity data, relevant experimental methodologies, and

known resistance pathways.

Mechanism of Action
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in

the regulation of mitosis.[2] GSK1070916 is a highly selective inhibitor of Aurora B and Aurora
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C.[3][4]

Target Inhibition: GSK1070916 acts as a reversible and ATP-competitive inhibitor, binding to

the kinase domain of Aurora B and Aurora C.[1][4] This prevents the phosphorylation of their

downstream substrates.

Cellular Consequences: Aurora B is a key component of the chromosomal passenger

complex, which is essential for correct chromosome segregation and cytokinesis.[8]

Inhibition of Aurora B by GSK1070916 disrupts these processes. Human tumor cells treated

with the compound show a dose-dependent inhibition of phosphorylation on serine 10 of

Histone H3 (pHH3-S10), a specific substrate of Aurora B kinase.[2] This leads to a failure of

cytokinesis, where cells exit mitosis without dividing, resulting in polyploid cells (containing

>4N DNA content).[2] This abnormal state ultimately triggers programmed cell death, or

apoptosis.[2][9]

Caption: Mechanism of Action of GSK1070916.

Quantitative Pharmacological Data
In Vitro Kinase Inhibition
GSK1070916 demonstrates high potency and selectivity for Aurora B and C over Aurora A. The

inhibition is time-dependent, characterized by a slow dissociation rate, which contributes to its

potent activity.[4]

Table 1: Kinase Inhibitory Potency of GSK1070916

Target Kinase Parameter Value (nM) Reference(s)

Aurora B-INCENP IC₅₀ 3.5 [1][4][9]

Kᵢ* 0.38 ± 0.29 [3][4][6]

Aurora C-INCENP IC₅₀ 6.5 [1][4][9]

Kᵢ* 1.45 ± 0.35 [3][4][6]

Aurora A-TPX2 IC₅₀ 1100 [4]

Kᵢ 492 ± 61 [3][6]
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Kᵢ denotes the final, steady-state inhibition constant for time-dependent inhibition.

Table 2: Dissociation Kinetics

Target Kinase Dissociation Half-Life (t₁/₂) Reference(s)

Aurora B-INCENP > 480 minutes [1][4][6]

| Aurora C-INCENP | 270 ± 28 minutes |[4][6] |

Off-Target Kinase Activity
GSK1070916 was screened against a large panel of kinases, with only a few other kinases

being inhibited at IC₅₀ values below 100 nM.[10]

Table 3: Select Off-Target Kinase Inhibition

Target Kinase IC₅₀ (nM) Reference(s)

FLT1 42 [3][9][10]

TIE2 59 [3][9][10]

SIK 70 [3][9][10]

FLT4 74 [3][9][10]

| FGFR1 | 78 |[3][9][10] |

Cellular Antiproliferative Activity
GSK1070916 effectively inhibits the proliferation of a wide array of human tumor cell lines. Its

potency is significantly lower in non-dividing, normal cells, which is consistent with its mitosis-

specific mechanism of action.[2]

Table 4: Cellular Potency of GSK1070916
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Cell Type /
Condition

Parameter Value (nM) Reference(s)

>100 Tumor Cell
Lines

Median EC₅₀ < 10 [1][2]

A549 (Human Lung

Cancer)
EC₅₀ 7 [3][8]

Non-dividing HUVEC

cells
IC₅₀ 3900 [9]

| Inhibition of pHH3-S10 | Average EC₅₀ | 8 - 118 |[3][5] |

In Vivo Pharmacology and Clinical Development
Preclinical In Vivo Activity
In human tumor xenograft models, GSK1070916 demonstrates significant, dose-dependent

antitumor activity.[2][3] Administration leads to the inhibition of the pharmacodynamic biomarker

pHH3-S10 in tumor tissues.[11][12] Studies in mice with HCT116 colon tumor xenografts

showed that blood concentrations exceeding 170 ng/mL were correlated with a sustained

(>60%) decrease in pHH3-S10 phosphorylation for up to 24 hours.[11] Repeated administration

resulted in partial or complete antitumor activity in lung, colon, and leukemia xenograft models.

[3][5]

Clinical Trials
A Phase I, open-label, dose-escalation study (NCT01118611) of GSK1070916 has been

completed in patients with advanced solid tumors.[13][14] The trial aimed to determine the

maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of the drug.

[7][14] The dosing schedule involved intravenous administration over 1 hour, daily for 5

consecutive days, repeated every 21 days.[7][15]

Mechanisms of Resistance
A significant mechanism of acquired resistance to GSK1070916 is the overexpression of the

ATP-Binding Cassette (ABC) transporter ABCB1, also known as P-glycoprotein or MDR1.[16]
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Drug Efflux: GSK1070916 is a substrate for the ABCB1 efflux pump.[16] Overexpression of

this transporter in cancer cells leads to increased pumping of the drug out of the cell,

reducing its intracellular concentration and thereby diminishing its cytotoxic effect.

Reversal of Resistance: The resistance conferred by ABCB1 can be overcome by co-

administration with an ABCB1 inhibitor, such as verapamil. This restores the sensitivity of

resistant cells to GSK1070916.[16]
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Caption: Resistance to GSK1070916 via ABCB1 Efflux Pump.
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Key Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ and Kᵢ values of GSK1070916 against Aurora kinases.

Methodology: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP

enzymes were incubated with various concentrations of GSK1070916 for a specified pre-

incubation period (e.g., 30 minutes) to account for time-dependent inhibition.[1] The kinase

reaction was initiated by adding a substrate solution containing Hepes buffer, MgCl₂, DTT,

ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).[1] Reactions were

incubated at room temperature for 60-120 minutes. The extent of peptide phosphorylation

was measured, and data were fitted to determine inhibitory constants. For time-dependent

inhibition, reaction progress curves were monitored continuously to calculate observed rate

constants (k_obs).[4]

Cell Proliferation Assay (CellTiter-Glo®)
Objective: To measure the antiproliferative effect (EC₅₀) of GSK1070916 on cancer cell lines.

Methodology: Tumor cells were seeded in 96-well plates and allowed to adhere overnight.

[17] Cells were then treated with serial dilutions of GSK1070916 or DMSO as a control. Due

to the mechanism of action (induction of endoreduplication), a prolonged incubation period of

6 to 7 days was used to accurately assess the impact on cell viability.[17] After incubation,

cell proliferation was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay,

which measures ATP levels as an indicator of metabolically active cells. Data were

normalized to DMSO-treated controls to calculate percent inhibition and determine EC₅₀

values.

In Vivo Xenograft Efficacy and Pharmacodynamic Study
Objective: To evaluate the antitumor activity and target engagement of GSK1070916 in a

living model.

Methodology: Nude mice were subcutaneously implanted with human tumor cells (e.g.,

HCT116).[11][12] Once tumors reached a specified volume, mice were randomized into

vehicle control and treatment groups. GSK1070916 was administered via intraperitoneal

(i.p.) injection on a defined schedule (e.g., daily for 5 days, followed by 2 days off).[12] Tumor
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volumes were measured regularly. For pharmacodynamic analysis, tumors and blood

samples were collected at various time points after dosing.[11] Tumor lysates were analyzed

by ELISA or Western blot to quantify levels of phosphorylated Histone H3 (Ser10). Blood

samples were analyzed to determine drug concentration.[11][12]
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Caption: Workflow for an In Vivo Xenograft Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666960#cas-number-791835-21-7-
pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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